Structural Basis of Potency Attenuation: N-Desmethyl Modification Reduces Biochemical RAF Inhibition by ~100–300-Fold
The Raf265 derivative (C23H14F6N6O, MW 504.39) is the N-desmethyl analog of RAF265 (C24H16F6N6O, MW 518.41), differing solely by the absence of the N-methyl substituent at position 1 of the benzimidazole ring [1]. The parent RAF265 IUPAC name confirms the 1-methyl substitution: 1-methyl-5-[[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-4-pyridinyl]oxy]-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine; the derivative is the corresponding NH-benzimidazole: 6-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine . This single methyl deletion is associated with a shift in reported RAF inhibitory activity from the parent's biochemical IC50 of 3–60 nM (0.003–0.060 μM) to the derivative's reported IC50 of 5–10 μM [2], representing an approximately 83- to 3,333-fold potency reduction depending on the specific RAF isoform and assay endpoint selected for comparison.
| Evidence Dimension | Biochemical RAF kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5–10 μM (IC50, reported on vendor datasheet as RAF/VEGFR kinase inhibition) |
| Comparator Or Baseline | Parent RAF265 (CHIR-265): 0.003–0.060 μM (3–60 nM) for C-Raf/B-Raf/B-Raf V600E in cell-free biochemical assays. Sorafenib: 0.006 μM (6 nM) for Raf-1, 0.022 μM (22 nM) for B-Raf. Vemurafenib: 0.031 μM (31 nM) for B-Raf V600E. |
| Quantified Difference | ~83-fold to ~3,333-fold weaker than parent RAF265 depending on RAF isoform; ~227- to 1,667-fold weaker than sorafenib; ~161- to 323-fold weaker than vemurafenib. All comparator values are from independent biochemical assay systems. |
| Conditions | Derivative IC50 source: vendor datasheet (Adooq, assay conditions not fully specified). Parent RAF265: cell-free biochemical assays (Selleckchem, ACS Med Chem Lett 2015). Sorafenib and vemurafenib: cell-free biochemical assays (Selleckchem). Cross-study comparison; direct head-to-head in the same assay panel has not been published. |
Why This Matters
The ~100–300-fold potency gap means the derivative cannot serve as a functional substitute for parent RAF265 in target-engagement studies; procurement decisions must account for whether nanomolar or micromolar RAF inhibition is required for the experimental design.
- [1] Williams TE, Subramanian S, Verhagen J, et al. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. ACS Med Chem Lett. 2015;6(9):961-965. doi:10.1021/ml500526p View Source
- [2] Adooq Bioscience. Raf265 derivative (CAS 1942849-27-5) Datasheet. Catalog No. A10774. IC50 = 5–10 μM. View Source
